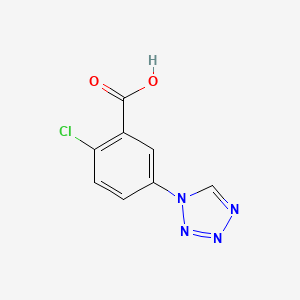

2-chloro-5-(1H-tetrazol-1-yl)benzoic acid

Description

Significance of Halogenated Tetrazolyl Benzoic Acid Scaffolds in Modern Chemical Research

Halogenated tetrazolyl benzoic acid scaffolds are of considerable importance in contemporary chemical research, primarily due to the synergistic combination of three key structural components: a benzoic acid moiety, a tetrazole ring, and a halogen substituent.

The tetrazole ring is a well-established bioisostere for the carboxylic acid group. tandfonline.comresearchgate.net This means it can mimic the carboxylic acid functionality in biological systems, often leading to improved pharmacological profiles. Replacing a carboxylic acid with a tetrazole can enhance metabolic stability, increase lipophilicity, and improve oral bioavailability of a drug candidate. researchgate.netdrughunter.com The tetrazole moiety is found in numerous FDA-approved drugs for a wide range of conditions, including hypertension (e.g., Losartan, Valsartan), cancer (e.g., Letrozole), and bacterial infections, underscoring its therapeutic relevance. nih.govbohrium.com

The inclusion of a halogen atom, such as chlorine, on the aromatic ring can profoundly influence a molecule's physicochemical properties. acs.org Halogenation is a common strategy in drug design to modulate factors like acidity, lipophilicity, and metabolic stability. acs.org Halogens can also participate in specific interactions, such as halogen bonding, with biological targets, which can enhance binding affinity and selectivity. acs.org More than 88% of pharmaceuticals in the United States are dependent on chlorine chemistry in some form. nih.gov

The benzoic acid functional group itself is a prevalent structural motif in medicinal chemistry and serves as a versatile synthetic handle for further molecular modifications. nih.govwikipedia.org Therefore, the combination of these three components in a single scaffold creates a versatile building block for constructing complex molecules with tailored properties for applications in drug discovery and materials science. google.comontosight.ai

Research Landscape and Emerging Trends Pertaining to 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid

The research landscape for this compound is primarily centered on its role as a key chemical intermediate and building block in the synthesis of more complex, high-value compounds. While dedicated studies on the biological activity of this specific molecule are not extensively documented in publicly available literature, its value is evident from its utility in constructing larger, pharmacologically active molecules.

Role as a Synthetic Intermediate: The structure of this compound makes it an ideal precursor in multi-step synthetic pathways. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid halides, allowing for its conjugation to other molecular fragments. wikipedia.org The chloro and tetrazole groups also offer sites for further chemical elaboration. The synthesis of related halogenated benzoic acids, such as 2-chloro-5-iodobenzoic acid, is well-documented, indicating the industrial and academic interest in this class of substituted benzoic acids as synthetic precursors. google.compatsnap.com

Emerging Trends: The current trends in medicinal chemistry suggest that building blocks like this compound are crucial for the development of novel therapeutics. The demand for new molecular scaffolds for drug discovery libraries continues to grow. beilstein-journals.org The unique combination of a halogen, a carboxylic acid bioisostere (the tetrazole), and a reactive carboxylic acid group in one molecule allows for the exploration of diverse chemical spaces.

Research involving similar structures, such as other substituted tetrazolyl benzoic acids, is focused on creating new classes of inhibitors, receptor antagonists, and other biologically active agents. nih.gov For instance, derivatives of tetrazole-containing biphenyl (B1667301) carboxylic acids have been explored as angiotensin II receptor antagonists for treating hypertension. The synthesis of such complex molecules often relies on the availability of versatile and strategically functionalized intermediates like this compound.

Properties

IUPAC Name |

2-chloro-5-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-7-2-1-5(3-6(7)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQODBRTZLWSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 2 Chloro 5 1h Tetrazol 1 Yl Benzoic Acid

Chemical Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for derivatization, allowing for the synthesis of esters, amides, and hydrazides, which can be further transformed into hydrazones. These reactions typically proceed through the activation of the carboxyl group to facilitate nucleophilic acyl substitution.

Esterification Reactions to Form Alkyl Esters

The conversion of 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid into its corresponding alkyl esters can be achieved through several standard synthetic methodologies. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion. libretexts.org

Alternatively, the carboxylic acid can be converted to a more reactive intermediate. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can generate the corresponding acyl chloride. libretexts.orgatamanchemicals.com This highly reactive intermediate readily reacts with various alcohols, even sterically hindered ones, to yield the desired ester. Another method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base. For instance, a related compound, 5-chloro-2-nitrobenzoic acid, is esterified to its methyl ester by reacting it with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone. nih.gov This approach is effective for producing methyl and other primary alkyl esters.

Table 1: Representative Esterification Conditions

| Method | Reagents | Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | Alkyl Ester |

| Acyl Chloride Intermediate | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine (B92270) | 1. Reflux 2. Room Temperature | Alkyl Ester |

| Alkylation | Alkyl Halide (e.g., CH₃I), K₂CO₃ | Reflux in solvent (e.g., Acetone) | Alkyl Ester |

Amide and Hydrazide Bond Formation from the Carboxylic Acid

The synthesis of amides and hydrazides from this compound is a key transformation for creating derivatives with diverse applications. The most direct route to amide formation involves the activation of the carboxylic acid. This is commonly achieved by converting the acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). atamanchemicals.com The resulting acyl chloride is then treated with ammonia (B1221849) or a primary/secondary amine to furnish the corresponding amide.

For the synthesis of the benzohydrazide (B10538), the methyl or ethyl ester of the parent acid is typically reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol, under reflux conditions. mdpi.commdpi.com This nucleophilic acyl substitution reaction efficiently displaces the alkoxy group to form the desired 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide. cymitquimica.comcnreagent.com This hydrazide serves as a crucial intermediate for further derivatization.

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Derivative | Synthetic Route | Key Reagents | Typical Solvent |

| Benzamide | Via Acyl Chloride | 1. SOCl₂ 2. NH₃ | Dichloromethane, THF |

| Benzohydrazide | Via Ester | Hydrazine Hydrate | Ethanol, Methanol |

Subsequent Transformations to Hydrazone Derivatives

The benzohydrazide derivative, 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide, is a valuable precursor for the synthesis of hydrazones. Hydrazones are formed through the condensation reaction between the terminal nitrogen of the hydrazide and the carbonyl carbon of an aldehyde or a ketone. nih.gov

This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a protic solvent like ethanol, often with a catalytic amount of a weak acid, such as glacial acetic acid. mdpi.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide's amino group. The subsequent dehydration of the resulting intermediate yields the stable hydrazone product, characterized by the R₂C=N-NH-C(=O)R' linkage. nih.gov This reaction allows for the introduction of a wide variety of substituents onto the core scaffold, depending on the choice of the aldehyde or ketone.

Modifications and Functionalization of the Tetrazole Ring

The tetrazole ring itself offers opportunities for chemical modification, primarily through substitution at its nitrogen atoms.

Substitutions at the Tetrazole Nitrogen Atoms

The alkylation of 5-substituted 1H-tetrazoles, such as this compound, is a well-studied transformation that typically leads to a mixture of regioisomers. The reaction with an alkylating agent (e.g., an alkyl halide) in the presence of a base can result in substitution at either the N1 or N2 position of the tetrazole ring.

The regioselectivity of this reaction is influenced by several factors, including the steric and electronic properties of the substituent at the C5 position, the nature of the alkylating agent, and the reaction conditions. rsc.org Research indicates that the ratio of the resulting 1,5-disubstituted to 2,5-disubstituted tetrazoles can vary significantly. rsc.orgresearchgate.net The mechanism of the substitution (SN1 vs. SN2) of the alkylating agent also plays a crucial role in determining the isomeric product ratio. rsc.org For instance, reactions proceeding through an SN1-like mechanism with a transient carbocation intermediate may show different selectivity compared to direct SN2 displacement.

Reactivity of the Halogen Atom on the Benzene (B151609) Ring

The chlorine atom on the benzene ring represents another key site for functionalization, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on an aryl halide requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the halogen. libretexts.orglibretexts.org In this compound, the tetrazole ring (a known carboxylic acid bioisostere) and the carboxylic acid group are both electron-withdrawing. nih.gov Their positions (meta and para, respectively, to the chlorine) contribute to the deactivation of the ring toward electrophilic attack and activation toward nucleophilic attack. While direct SNAr reactions on this specific substrate are not widely documented, the electronic properties suggest that under forcing conditions with strong nucleophiles (e.g., alkoxides, amines), substitution of the chlorine atom could be feasible. masterorganicchemistry.com

A more versatile and widely applicable method for modifying the chloro-substituent is through palladium-catalyzed cross-coupling reactions. nih.gov Techniques such as the Suzuki, Heck, and Buchwald-Hartwig reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl chloride. sigmaaldrich.comrsc.org These reactions would involve treating this compound (or its ester derivative to avoid complications with the acidic proton) with a suitable coupling partner (e.g., a boronic acid for Suzuki coupling) in the presence of a palladium catalyst and a ligand. researchgate.net This approach offers a robust pathway to a vast array of derivatives where the chlorine atom is replaced by alkyl, aryl, or amino groups.

Table 3: Potential Reactions at the Chlorine Substituent

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(OAc)₂, Ligand, Base | Biphenyl (B1667301) or Alkyl-benzene derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst, Ligand, Base | N-Aryl derivative |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe) | High Temperature/Pressure | Anisole derivative |

Multi-component Reaction Strategies Incorporating this compound Fragments

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. nih.gov In a hypothetical Ugi reaction, this compound would serve as the acidic component. The reaction would proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The subsequent nucleophilic attack of the isocyanide and intramolecular acyl transfer would yield the final α-acylamino amide product. The versatility of the Ugi reaction allows for a wide range of aldehydes, amines, and isocyanides to be employed, leading to a vast array of potential derivatives incorporating the 2-chloro-5-(1H-tetrazol-1-yl)benzoyl moiety.

The Passerini three-component reaction (Passerini-3CR) is another significant isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org In this context, this compound would act as the carboxylic acid component, reacting with an aldehyde or ketone and an isocyanide. The resulting product would feature the 2-chloro-5-(1H-tetrazol-1-yl)benzoyl group esterified to a newly formed α-hydroxy amide core.

The strategic advantage of employing this compound in these MCRs lies in the direct incorporation of its unique structural features—a chlorinated phenyl ring and a tetrazole substituent—into a larger, more complex molecular framework. This approach is highly convergent and allows for the rapid exploration of chemical space around this particular scaffold, which is of significant interest in medicinal chemistry and drug discovery. The tetrazole ring, in particular, is a well-known bioisostere for the carboxylic acid group, and its presence can confer desirable pharmacokinetic properties to the resulting molecules. nih.govrug.nl

Below are illustrative tables detailing the potential reactants and expected products for hypothetical Ugi and Passerini reactions involving this compound. It is important to note that these are representative examples and not an exhaustive list of possibilities.

Table 1: Hypothetical Ugi-4CR incorporating this compound

| Aldehyde | Amine | Isocyanide | Expected Product |

| Formaldehyde | Benzylamine | tert-Butyl isocyanide | N-(tert-Butyl)-2-((2-chloro-5-(1H-tetrazol-1-yl)benzoyl)amino)-N-phenylacetamide |

| Benzaldehyde | Aniline | Cyclohexyl isocyanide | 2-((2-chloro-5-(1H-tetrazol-1-yl)benzoyl)amino)-N-cyclohexyl-2-phenylacetamide |

| Isobutyraldehyde | Methylamine | Benzyl isocyanide | N-Benzyl-2-((2-chloro-5-(1H-tetrazol-1-yl)benzoyl)amino)-3-methylbutanamide |

Table 2: Hypothetical Passerini-3CR incorporating this compound

| Carbonyl Compound | Isocyanide | Expected Product |

| Acetone | Benzyl isocyanide | 1-(Benzylamino)-1-oxo-2-propyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate |

| Cyclohexanone | tert-Butyl isocyanide | 1-(tert-Butylcarbamoyl)cyclohexyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate |

| Benzaldehyde | Ethyl isocyanoacetate | Ethyl 2-((2-chloro-5-(1H-tetrazol-1-yl)benzoyloxy)(phenyl)methylamino)-2-oxoacetate |

The products derived from these MCR strategies would be highly functionalized molecules with significant potential for further chemical modification, making this an attractive approach for generating novel compound libraries for high-throughput screening.

Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 5 1h Tetrazol 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

Proton NMR (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy would be used to identify the number of different types of protons (hydrogen atoms), their electronic environments, and their proximity to other protons. For 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid, one would expect to observe distinct signals for the protons on the benzoic acid ring and a separate signal for the proton on the tetrazole ring. The chemical shifts (δ, measured in ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J, measured in Hz) of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This would include signals for the carboxyl carbon, the carbon atoms of the benzene ring (with their chemical shifts influenced by the chloro and tetrazolyl substituents), and the carbon atom within the tetrazole ring.

Advanced 2D NMR Techniques (e.g., HSQC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be employed to establish the correlation between directly bonded protons and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the molecular structure, providing unambiguous confirmation of the connectivity.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), C=C stretching vibrations from the aromatic ring, and vibrations associated with the C-Cl bond and the tetrazole ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons (chromophores). The benzene ring and the tetrazole ring in this compound constitute the primary chromophores. The UV-Vis spectrum would show specific absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions, which are characteristic of the compound's conjugated system.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula (C₈H₅ClN₄O₂). The fragmentation pattern observed in the mass spectrum would offer further structural evidence, as the molecule would break apart in a predictable manner upon ionization, yielding characteristic fragment ions that correspond to different parts of the structure.

While the principles of these analytical methodologies are well-established, the specific experimental data (chemical shifts, vibrational frequencies, absorption maxima, and mass-to-charge ratios) for this compound are not available in the consulted scientific literature. Therefore, the creation of detailed data tables and a thorough discussion of research findings as requested is not possible at this time.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unequivocal identification of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. The theoretical monoisotopic mass of this compound (C₈H₅ClN₄O₂) is calculated to be 224.0101 Da. HRMS analysis compares this theoretical mass with the experimentally measured mass. A minimal difference between the calculated and observed values, typically in the parts-per-million (ppm) range, confirms the molecular formula and, by extension, the compound's identity.

Table 1: Predicted HRMS Data and Collision Cross Section (CCS) for the Isomer C₈H₅ClN₄O₂ uni.lu (Note: CCS values are predicted for the isomer 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid and serve as an illustrative example.)

| Adduct | Adduct Formula | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | [C₈H₆ClN₄O₂]⁺ | 225.01738 | 142.8 |

| [M+Na]⁺ | [C₈H₅ClN₄NaO₂]⁺ | 246.99932 | 153.8 |

| [M-H]⁻ | [C₈H₄ClN₄O₂]⁻ | 223.00282 | 143.6 |

| [M+K]⁺ | [C₈H₅ClKN₄O₂]⁺ | 262.97326 | 149.3 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and versatile technique used for the separation, detection, and quantification of this compound, especially in complex mixtures. The liquid chromatography component separates the target compound from other components based on its physicochemical properties, while the tandem mass spectrometry provides high selectivity and sensitivity for detection and structural elucidation.

Key applications for this compound would include impurity profiling during synthesis, stability testing, and potentially in pharmacokinetic studies to identify and quantify metabolites. In a typical LC-MS/MS workflow, the parent ion corresponding to the compound is selected in the first mass spectrometer (MS1), fragmented, and the resulting daughter ions are analyzed in the second mass spectrometer (MS2). This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and low detection limits.

Elemental Analysis (CHN/S) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula, C₈H₅ClN₄O₂. A close agreement between the found and calculated values serves as a primary verification of the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 42.79 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.24 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.78 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 24.95 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.25 |

| Total | 224.607 | 100.00 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for the characterization of the solid-state form of this compound, providing definitive information about its crystallinity and atomic arrangement in the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine bond lengths, bond angles, and torsion angles. This provides an unambiguous confirmation of the molecular connectivity and conformation. Furthermore, the analysis reveals how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding, which govern the material's physical properties.

While a specific crystal structure for this compound has not been published, a study on the related compound 3-(1H-tetrazol-5-yl)benzoic acid provides an example of the crystallographic data that would be obtained. nih.gov

Table 3: Representative Crystal Data and Structure Refinement Parameters (Note: The values below are illustrative and represent the type of data obtained from a single-crystal XRD experiment.)

| Parameter | Value |

| Empirical formula | C₈H₅ClN₄O₂ |

| Formula weight | 224.61 |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z (molecules per unit cell) | ? |

| Calculated density | ? g/cm³ |

| R-factor | ? |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline properties of a solid sample. Unlike single-crystal XRD, PXRD is performed on a microcrystalline powder. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase or polymorph. rsc.org

PXRD is essential for routine batch characterization, confirming the identity of the crystalline form, and detecting the presence of any crystalline impurities or different polymorphic forms. The experimental PXRD pattern can be compared to a pattern simulated from single-crystal XRD data to confirm phase purity.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of this compound. ekb.eg HPLC separates the main compound from any impurities, such as starting materials, byproducts, or degradation products.

A typical reverse-phase HPLC (RP-HPLC) method would be developed and validated to quantify the purity. ekb.eg The method involves injecting a solution of the compound onto a column (e.g., C18) and eluting it with a mobile phase (e.g., a gradient mixture of acetonitrile (B52724) and water with an acid modifier). A UV detector is commonly used to monitor the eluent, and the purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Example of a Typical HPLC Method for Purity Analysis

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Purity Result | (e.g., >99.5% by peak area) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. While specific, validated methods for this exact compound are not extensively detailed in publicly available literature, suitable methods can be derived from established procedures for structurally related aromatic carboxylic acids, such as halogenated and nitrated benzoic acids. Reverse-phase HPLC (RP-HPLC) is the most common and appropriate mode for this type of analysis.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, which is an acidic compound, pH control of the mobile phase is crucial to ensure good peak shape and retention time stability. This is usually achieved by adding an acidic modifier to the mobile phase, which suppresses the ionization of the carboxylic acid group.

A representative HPLC method for the analysis of a related compound, 2,4,5-trifluorobenzoic acid, utilized a mobile phase of acetonitrile, water, and trifluoroacetic acid (40:60:2), demonstrating the utility of an acidic aqueous-organic mixture. americanlaboratory.com Another approach for similar benzoic acid derivatives involves a mobile phase of acetonitrile and a citric acid aqueous solution. americanlaboratory.com The detection is typically performed using a UV detector, as the aromatic ring and tetrazole moiety are chromophoric.

Table 1: Representative HPLC Parameters for Analysis of Halogenated Benzoic Acids

| Parameter | Typical Conditions |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (containing an acidic modifier) |

| Acid Modifier | 0.1% Phosphoric Acid, 0.1% Trifluoroacetic Acid (TFA), or 0.1% Citric Acid in the aqueous portion of the mobile phase. americanlaboratory.comsielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength such as 254 nm or 272 nm. americanlaboratory.comrsc.org |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table presents a composite of typical starting conditions for method development based on the analysis of similar compounds. Actual parameters for this compound would require specific method development and validation.

Column Chromatography for Purification of Intermediates and Products

Column chromatography is a fundamental purification technique employed during the synthesis of this compound and its precursors to isolate the desired compounds from reaction byproducts and unreacted starting materials. This method relies on the differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase (eluent) passes through it. For the organic compounds involved in this synthesis, normal-phase chromatography using silica gel is the most common approach.

The selection of the eluent system is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC), which is used to monitor reaction progress. rsc.orgpatsnap.com A solvent system that provides a good separation of the target compound from impurities, with a retention factor (Rf) for the desired product ideally in the range of 0.3-0.5, is chosen for the column separation.

In the synthesis of precursors to the title compound, such as 2-chloro-5-aminobenzoic acid or 2-chloro-5-iodobenzoic acid, purification often involves crystallization. patsnap.comchemicalbook.comgoogle.com However, if impurities are not readily removed by crystallization, column chromatography serves as a robust alternative. For instance, in the synthesis of related complex organic molecules, crude products are often purified by flash column chromatography over silica gel using a gradient of solvents, such as ethyl acetate (B1210297) in hexanes. wiley-vch.de

Table 2: General Column Chromatography Conditions for Purification of Benzoic Acid Derivatives and Intermediates

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 60 Å, particle size 35-70 µm). rsc.org |

| Mobile Phase (Eluent) | A mixture of a nonpolar solvent (e.g., Hexane, Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane). rsc.orgpatsnap.comwiley-vch.de The ratio is optimized based on TLC. |

| Elution Mode | Isocratic (constant solvent composition) or Gradient (increasing polarity of the solvent mixture over time). |

| Loading Method | The crude product is dissolved in a minimum amount of the eluent or a stronger solvent and applied to the top of the column. Dry loading (adsorbing the compound onto silica gel) is also common. |

| Fraction Collection | Eluted solvent is collected in sequential fractions, which are then analyzed by TLC to identify and combine the pure fractions of the target compound. |

This table outlines general procedures. The specific choice of silica gel grade and eluent system depends on the polarity and solubility of the specific intermediate or final product being purified.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 1h Tetrazol 1 Yl Benzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and various spectroscopic properties, providing a comprehensive profile of 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid.

Analysis of Electronic Profiles and Charge Distributions

Once the geometry is optimized, a molecular electrostatic potential (MEP) map can be generated. The MEP surface visualizes the charge distribution across the molecule, identifying regions that are electron-rich (electrophilic attack susceptibility) and electron-poor (nucleophilic attack susceptibility). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the tetrazole ring, indicating these as sites for electrophilic attack and hydrogen bonding. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. mdpi.com The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely distributed over the electron-rich tetrazole and benzoic acid rings, while the LUMO may be similarly located, indicating potential for intramolecular charge transfer. mdpi.com

Table 1: Theoretical Geometric and Electronic Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C=O (Carboxylic Acid) | 1.215 | Typical double bond length. |

| C-O (Carboxylic Acid) | 1.310 | Typical single bond length. |

| C-Cl | 1.745 | Standard carbon-chlorine bond length. |

| N=N (Tetrazole) | 1.290 | Average double bond length in the ring. |

| N-N (Tetrazole) | 1.350 | Average single bond length in the ring. |

| **Bond Angles (°) ** | ||

| O=C-O | 123.5 | Angle within the carboxylic acid group. |

| C-C-Cl | 120.1 | Angle involving the chlorine substituent. |

| Electronic Properties | ||

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity. |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |

Conformational Analysis and Energetic Landscapes

The presence of single bonds, such as the one connecting the carboxylic acid group to the benzene (B151609) ring and the bond linking the tetrazole ring to the benzene ring, allows for rotational flexibility. This can lead to the existence of different conformers (rotational isomers). Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface.

For this compound, a key analysis would involve the rotation around the C-C bond connecting the carboxylic acid group. This can lead to conformers where the -OH group is oriented differently with respect to the chlorine atom. The most stable conformer is typically one that minimizes steric hindrance and may be stabilized by intramolecular hydrogen bonds, for example, between the carboxylic proton and a nitrogen atom of the tetrazole ring. mdpi.com DFT calculations can quantify the energy differences between these conformers, revealing the most probable shapes of the molecule at room temperature. preprints.org

Prediction of Vibrational and Electronic Spectra

DFT calculations are a reliable method for predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to the vibrations of functional groups. mdpi.com For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid (typically around 1700-1750 cm⁻¹), O-H stretching, C-Cl stretching, and various stretching and bending modes of the aromatic and tetrazole rings. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths and absorption wavelengths (λmax), help in understanding the electronic properties and color characteristics of the compound. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3450 |

| Carboxylic Acid | C=O Stretch | 1735 |

| Aromatic Ring | C-H Stretch | 3100 |

| Aromatic Ring | C=C Stretch | 1600, 1480 |

| Tetrazole Ring | Ring Stretch | 1450, 1250 |

| Chloro Group | C-Cl Stretch | 750 |

Molecular Modeling and Docking Simulations for Interaction Mechanisms

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a larger molecule, typically a protein receptor. These methods are fundamental in drug discovery and materials science.

Prediction of Ligand-Receptor Interactions (Conceptual)

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. researchgate.net The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and scoring each "pose" based on a scoring function that estimates the binding energy. ajchem-a.com

Conceptually, docking this compound into a hypothetical enzyme active site would reveal potential key interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor. nih.gov The tetrazole ring, being a bioisostere of a carboxylic acid, also provides multiple nitrogen atoms that can act as hydrogen bond acceptors. ajchem-a.com The benzene ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net The chlorine atom can form halogen bonds or participate in hydrophobic interactions. The results of a docking simulation would typically be visualized to show these interactions and provide a binding energy score (e.g., in kcal/mol), which indicates the stability of the ligand-receptor complex. ekb.eg

Table 3: Potential Intermolecular Interactions in a Hypothetical Protein Binding Site

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Arginine, Lysine, Histidine, Serine, Threonine |

| Tetrazole Ring | Hydrogen Bonding, π-π Stacking | Asparagine, Glutamine, Phenylalanine, Tyrosine |

| Benzene Ring | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine |

| Chlorine Atom | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyls) |

Studies on Adsorption Phenomena and Surface Interactions

Computational methods can also model how this compound interacts with surfaces, which is relevant for applications in materials science, such as corrosion inhibition or surface functionalization. DFT calculations can be used to simulate the adsorption of the molecule onto a metallic or metal oxide surface.

These simulations would aim to determine the most stable adsorption geometry and calculate the adsorption energy. The analysis would focus on which parts of the molecule bind to the surface. For example, the oxygen atoms of the carboxylate group or the nitrogen atoms of the tetrazole ring could coordinate with surface metal atoms. The orientation of the molecule (e.g., lying flat or standing upright on the surface) would also be determined, which affects the formation of protective films. Understanding these surface interactions at a molecular level is crucial for designing materials with specific properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, while specific QSAR/QSPR studies are not extensively documented in publicly available literature, models can be developed by examining a series of structurally related analogs.

The development of a QSAR/QSPR model for this compound and its derivatives would involve the calculation of various molecular descriptors. mdpi.com These descriptors quantify different aspects of the molecule's structure and are categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule. For the substituted benzoic acid core, the Hammett constant (σ) is a key descriptor that accounts for the electron-withdrawing or -donating effects of substituents on the benzene ring. acs.org The chloro and tetrazolyl groups would significantly influence the electronic distribution and acidity (pKa) of the carboxylic acid function. Other relevant descriptors include dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Hydrophobic Descriptors: Lipophilicity is a critical property for drug absorption and distribution. The partition coefficient (log P) or distribution coefficient (log D) are the most common descriptors for hydrophobicity. nih.gov The presence of the chloro group increases lipophilicity, while the tetrazole and carboxylic acid groups contribute to its hydrophilic character. QSAR studies on other benzoic acid derivatives have shown that inhibitory activity often increases with greater hydrophobicity. nih.gov

Steric Descriptors: These parameters describe the size and shape of the molecule. Molar refractivity (MR), which is related to the volume of the molecule and its polarizability, is a commonly used steric descriptor. nih.gov The spatial arrangement of the chloro, tetrazolyl, and carboxylic acid groups on the phenyl ring would be critical for its interaction with biological targets.

A typical QSAR model is generated through multiple linear regression (MLR) or partial least-squares (PLS) analysis, which creates a mathematical equation linking these descriptors to a specific activity or property. mdpi.comacs.org For instance, a QSPR model could predict the pKa of this compound, a key property influencing its ionization state and bioavailability. acs.orgresearchgate.net Similarly, a QSAR model could predict its potential biological activity, such as enzyme inhibition, by comparing it with known active compounds. sigmaaldrich.com

Table 1: Key Molecular Descriptors in QSAR/QSPR Modeling

| Descriptor Category | Example Descriptor | Property Described | Relevance to this compound |

|---|---|---|---|

| Electronic | Hammett Constant (σ) / pKa | Electron density, acidity/basicity | Influences ionization state and electrostatic interactions. |

| Electronic | HOMO/LUMO Energies | Electron donating/accepting ability | Relates to chemical reactivity and charge-transfer interactions. nih.gov |

| Hydrophobic | log P / log D | Lipophilicity / Water solubility | Crucial for membrane permeability and pharmacokinetic profile. nih.govnih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Affects how the molecule fits into a binding site. nih.gov |

Bioisosteric Principles Applied to this compound

The tetrazole ring is a prominent and widely utilized bioisostere for the carboxylic acid functional group in medicinal chemistry and drug design. bohrium.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The rationale for replacing a carboxylic acid with a 5-substituted 1H-tetrazole ring, as seen in the structure of this compound (where a tetrazole is substituted on the ring rather than replacing the primary acid group), is rooted in several key physicochemical similarities. acs.org

The tetrazole ring's N-H proton is acidic, with a pKa value typically ranging from 4.5 to 5.0, which is very similar to that of a carboxylic acid. nih.gov This comparable acidity means that at physiological pH, the tetrazole ring exists predominantly in its anionic (tetrazolate) form, just as a carboxylic acid exists as a carboxylate. This allows the tetrazole to mimic the electrostatic interactions and hydrogen-bonding capabilities of a carboxylic acid, which are often crucial for binding to biological targets like enzyme active sites or receptors. mdpi.com

Furthermore, the tetrazole anion possesses a delocalized planar structure, which is spatially and electronically similar to the planar, delocalized carboxylate anion. nih.gov This structural mimicry enables the tetrazole group to occupy the same binding pocket as a carboxylate group, preserving the essential interactions required for biological activity.

One of the most important advantages is enhanced metabolic stability . nih.govmdpi.com Carboxylic acids are susceptible to Phase II metabolic reactions, particularly glucuronidation, which facilitates rapid excretion from the body. The tetrazole ring is generally more resistant to such metabolic transformations, leading to a longer biological half-life and improved bioavailability.

The replacement also impacts lipophilicity . The tetrazole ring is generally considered to be more lipophilic than the carboxylic acid group. This increased lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, potentially leading to better absorption and distribution. ajchem-a.com

Table 2: Comparison of Carboxylic Acid and Tetrazole Bioisosteres

| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Significance of Bioisosteric Replacement |

|---|---|---|---|

| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.0 | Similar acidity allows for mimicry of ionic and hydrogen bonding interactions at physiological pH. nih.gov |

| Anion Structure | Planar, delocalized charge | Planar, delocalized charge | Allows for similar spatial fit and electrostatic interactions in receptor binding sites. nih.gov |

| Metabolic Stability | Susceptible to glucuronidation | Generally resistant to metabolic conjugation | Replacement can increase the in vivo half-life of the drug. nih.govmdpi.com |

| Lipophilicity | Less lipophilic | More lipophilic | Can improve membrane permeability and absorption. ajchem-a.com |

Supramolecular Chemistry and Crystal Engineering of this compound

The solid-state structure of this compound is governed by a network of non-covalent interactions, which dictates its crystal packing. The most significant of these are hydrogen bonds. japtronline.com The molecule possesses both strong hydrogen bond donors (the carboxylic acid -OH and the tetrazole N-H, if it exists as the 5-substituted tautomer) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms of the tetrazole ring).

Crystal structure analyses of closely related compounds, such as 3-(1H-tetrazol-5-yl)benzoic acid, reveal extensive hydrogen-bonding networks. nih.gov In these structures, strong intermolecular O-H···N bonds form between the carboxylic acid group of one molecule and a nitrogen atom of the tetrazole ring of another. nih.gov Simultaneously, N-H···O hydrogen bonds can form between the tetrazole N-H and the carbonyl oxygen of the carboxylic acid. nih.gov These interactions typically link the molecules into chains or sheets. For instance, in 3-(1H-tetrazol-5-yl)benzoic acid, these hydrogen bonds create two-dimensional sheets within the crystal lattice. nih.gov

The ability of this compound to form robust hydrogen-bonding networks makes it a candidate for polymorphism and co-crystallization. mdpi.comPolymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physicochemical properties, such as melting point, solubility, and stability. The flexibility of hydrogen bond formation, combined with potential π-π stacking arrangements, could allow molecules of this compound to pack in multiple, energetically similar ways, leading to different polymorphs. rsc.org

Co-crystallization is a technique where a target molecule (in this case, this compound) is crystallized with a second, different molecule known as a "coformer" to create a new, single crystalline phase. researchgate.net The strong hydrogen bonding motifs of carboxylic acids and tetrazoles make them excellent candidates for forming co-crystals. mdpi.comnih.gov By selecting appropriate coformers that have complementary hydrogen bond donors or acceptors, it is possible to engineer novel solid forms with tailored properties. For example, co-crystallization of this compound with a basic coformer (like a pyridine (B92270) derivative) could lead to the formation of a well-defined hydrogen-bonded assembly, potentially altering properties like solubility or dissolution rate. Studies on o-chlorobenzoic acid have demonstrated its ability to form co-crystals, suggesting similar potential for this more complex derivative. rsc.org

Applications in Chemical Sciences and Advanced Molecular Design

Role in Ligand Design and Coordination Chemistry

The presence of both a carboxylic acid group and a tetrazole ring makes 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid a versatile ligand in coordination chemistry. nih.gov The tetrazole ring, with its multiple nitrogen atoms, and the carboxylate group can act as coordination sites for metal ions, leading to the formation of diverse and intricate coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org

The geometry and electronic properties of the resulting metal complexes are influenced by the coordination mode of the ligand, which can vary from monodentate to polydentate, and the nature of the metal center. nih.gov The chloro-substituent on the benzoic acid ring can further modulate the electronic properties of the ligand, thereby influencing the stability and reactivity of the corresponding coordination compounds.

Table 1: Coordination Properties of Tetrazole-based Ligands

| Feature | Description |

|---|---|

| Coordination Sites | Carboxylate oxygen atoms, Tetrazole nitrogen atoms |

| Coordination Modes | Monodentate, Bidentate, Bridging |

Research on related tetrazole-containing carboxylic acids has demonstrated their ability to form complexes with a range of metal ions, exhibiting interesting structural motifs and properties such as luminescence. rsc.org While specific studies on the coordination chemistry of this compound are not extensively documented, the established principles of coordination chemistry suggest its significant potential in the design of novel functional materials.

Exploration as Chemical Probes for Mechanistic Chemical Studies

Chemical probes are instrumental in elucidating complex biological and chemical processes. The unique electronic and structural characteristics of this compound suggest its potential utility as a chemical probe. The tetrazole moiety, for instance, can participate in photoclick chemistry, a reaction that can be initiated by light to form a fluorescent product. rsc.org This property could be harnessed to design probes for in-situ, real-time fluorescence imaging in a spatiotemporally controlled manner. rsc.org

While direct applications of this compound as a chemical probe are yet to be extensively reported, the foundational chemistry of tetrazoles provides a strong basis for its development in this area. Further functionalization of the molecule could lead to probes with enhanced specificity and sensitivity for various analytical and mechanistic studies.

Catalytic Applications and Facilitation of Organic Reactions

While specific catalytic applications of this compound are not well-documented in the available literature, the structural motifs present in the molecule are found in various catalytic systems. For instance, benzoic acid derivatives can act as organocatalysts in certain organic transformations. mdpi.com Moreover, the tetrazole ring can be a component of ligands in metal-catalyzed reactions.

The acidity of the carboxylic acid group and the coordinating ability of the tetrazole moiety could be exploited in the design of bifunctional catalysts. However, experimental validation of the catalytic activity of this compound in specific organic reactions is an area that warrants further investigation. Research on related compounds, such as zeolite catalysts for phenol (B47542) benzoylation with benzoic acid, highlights the potential for carboxylic acid derivatives in catalysis. mdpi.com

Investigations into Chemical Interactions with Metallic Surfaces (e.g., Corrosion Inhibition)

Tetrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, including steel and copper. iust.ac.irnih.govresearchgate.netacs.orgacs.org The mechanism of inhibition is generally attributed to the adsorption of the tetrazole molecules onto the metal surface, forming a protective film that impedes the corrosion process. iust.ac.ir This adsorption occurs through the heteroatoms (nitrogen) of the tetrazole ring, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. nih.gov

The presence of the benzoic acid moiety in this compound can further enhance its adsorption capabilities through the carboxylate group. The chloro-substituent can also influence the electronic distribution within the molecule, potentially affecting its interaction with the metallic surface. nih.govacs.org

Table 2: Factors Influencing Corrosion Inhibition by Tetrazole Derivatives

| Factor | Role in Corrosion Inhibition |

|---|---|

| Tetrazole Ring | Adsorption onto metal surface via nitrogen atoms. |

| Carboxylic Acid Group | Enhanced adsorption and film formation. |

Quantum chemical calculations and electrochemical studies on similar tetrazole derivatives have shown a strong correlation between their molecular structure and their corrosion inhibition efficiency. nih.govresearchgate.netacs.org Although direct experimental data for this compound is limited, the established principles of corrosion inhibition by tetrazoles strongly suggest its potential as an effective corrosion inhibitor.

Enzymatic Transformations and Biocatalysis Studies Involving Related Structures

For instance, carboxylic acids can undergo various biotransformations, such as conjugation with amino acids or glucuronic acid. The chloro-substituent may also influence the susceptibility of the aromatic ring to enzymatic hydroxylation or other metabolic reactions. Studies on the metabolism of structurally similar compounds would be necessary to predict the likely enzymatic transformations of this compound.

Rational Design of Chemically Modified Bioprecursors (Prodrug Concepts in Chemical Design)

The concept of a prodrug involves designing a molecule that is inactive in its initial form but is converted into an active drug within the body through enzymatic or chemical transformations. The tetrazole group is often employed as a bioisostere for the carboxylic acid group in drug design. tandfonline.combohrium.comcambridgemedchemconsulting.com This is because the tetrazole ring has a similar pKa to a carboxylic acid, allowing it to exist as an anion at physiological pH and interact with biological targets in a similar manner. wikipedia.org

The key advantage of using a tetrazole as a carboxylic acid bioisostere is its enhanced metabolic stability. tandfonline.com Carboxylic acids are often susceptible to metabolic transformations that can lead to rapid clearance from the body, whereas the tetrazole ring is more resistant to such metabolism. tandfonline.com This can lead to improved pharmacokinetic properties, such as a longer half-life and increased bioavailability.

In the context of this compound, the carboxylic acid moiety could potentially be esterified to create a prodrug. This ester prodrug would likely be more lipophilic than the parent compound, which could enhance its absorption across biological membranes. Once absorbed, the ester would be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid form. This approach leverages the principles of prodrug design to improve the drug-like properties of the molecule. tandfonline.combohrium.com

Conclusion and Future Research Directions for 2 Chloro 5 1h Tetrazol 1 Yl Benzoic Acid

Synthesis and Derivatization Challenges and Opportunities

The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid typically involves multi-step processes that present both challenges and opportunities for optimization and innovation.

Challenges:

Regioselectivity: A primary challenge in the synthesis of 1-substituted tetrazoles is controlling the regioselectivity, as the reaction of azides with nitriles can potentially yield two different isomers.

Harsh Reaction Conditions: Traditional methods for tetrazole synthesis can require harsh conditions, such as the use of strong acids or high temperatures, which may not be compatible with all functional groups.

Hazardous Reagents: The use of hydrazoic acid or other azide (B81097) sources in tetrazole synthesis poses safety risks due to their explosive nature. beilstein-journals.org The use of safer alternatives like trimethylsilyl (B98337) azide (TMSN₃) is an improvement, but still requires careful handling. beilstein-journals.org

Opportunities:

Novel Catalytic Systems: There is an opportunity to explore and develop novel catalytic systems, including the use of heterogeneous catalysts, to improve the efficiency and safety of the synthesis.

Multicomponent Reactions: The use of multicomponent reactions (MCRs) offers a promising avenue for the efficient, one-pot synthesis of complex tetrazole derivatives. beilstein-journals.org This approach can reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of a library of derivatives.

Late-Stage Functionalization: Late-stage functionalization of the benzoic acid moiety presents a powerful strategy for creating a diverse range of derivatives. nih.gov Techniques such as directed C-H activation could be employed to introduce additional functional groups onto the benzene (B151609) ring. nih.gov

Derivatization of the Tetrazole Ring: The tetrazole ring itself can be a target for derivatization, offering another handle for modifying the properties of the molecule.

A summary of potential synthetic and derivatization strategies is presented in the table below.

| Strategy | Description | Potential Advantages |

| Optimized Tetrazole Synthesis | Exploring milder reaction conditions and safer azide sources for the formation of the tetrazole ring from the corresponding nitrile. | Improved safety, higher yields, and better functional group tolerance. |

| Multicomponent Reactions | Designing one-pot reactions that bring together multiple starting materials to form the final product or a key intermediate. | Increased efficiency, reduced waste, and rapid access to diverse derivatives. |

| C-H Functionalization | Selectively introducing new functional groups onto the benzene ring through transition-metal catalyzed C-H activation. | Access to novel derivatives that are difficult to synthesize through traditional methods. |

| Carboxylic Acid Modification | Utilizing the carboxylic acid group as a handle for esterification, amidation, or other transformations to create a variety of derivatives. | Straightforward derivatization to tune the physicochemical properties of the molecule. |

Advancements in Computational and Theoretical Predictions for Molecular Behavior

Computational and theoretical methods are increasingly valuable tools for understanding and predicting the behavior of molecules, thereby guiding experimental work.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. iosrjournals.orgresearchgate.net Such studies can predict key molecular properties:

Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Global and Local Reactivity Descriptors: Calculation of reactivity indices, such as hardness, softness, and electrophilicity, can quantify the molecule's reactivity. researchgate.net The dual descriptor index can pinpoint specific electrophilic and nucleophilic sites within the molecule. researchgate.net

Tautomeric Stability: Theoretical calculations can be used to determine the relative stability of different tautomers of the tetrazole ring, which is crucial for understanding its chemical behavior and biological activity. iosrjournals.org

Spectroscopic Properties: Computational methods can simulate NMR, IR, and UV-Vis spectra, aiding in the characterization of the molecule and its derivatives.

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets, such as enzymes or receptors. ajchem-a.com This can accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation. ajchem-a.com

The table below summarizes the key computational methods and their applications.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Molecular geometry, electrostatic potential, reactivity indices, spectroscopic data, tautomer stability. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different environments. | Conformational changes, interactions with solvent molecules, binding stability with biological targets. |

| Molecular Docking | Prediction of the binding mode and affinity of the molecule to a biological target. | Binding energy, protein-ligand interactions, identification of potential drug candidates. |

Unexplored Avenues in Supramolecular Chemistry and Materials Science

The bifunctional nature of this compound makes it a promising building block for the construction of novel supramolecular assemblies and functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Both the tetrazole ring and the carboxylic acid group can act as ligands for metal ions, making this molecule an excellent candidate for the synthesis of coordination polymers and MOFs. nih.govnih.gov The resulting materials could have applications in gas storage, catalysis, and sensing. The presence of the chloro substituent could also influence the resulting structure and properties.

Liquid Crystals: The rigid, aromatic core of the molecule suggests that its derivatives could exhibit liquid crystalline properties. By modifying the molecule with long alkyl chains or other mesogenic groups, it may be possible to create novel liquid crystalline materials.

On-Surface Synthesis: Benzoic acid derivatives have been used as building blocks for on-surface synthesis to create covalent nanostructures directly on a substrate. researchgate.net The halogen atom can participate in dehalogenation and polymerization reactions at elevated temperatures. researchgate.net This opens up the possibility of using this compound to create one- or two-dimensional functional materials on surfaces.

Polymer Functionalization: The carboxylic acid group can be used to graft the molecule onto polymer backbones, thereby imparting new functionalities to the polymer. For instance, incorporating this molecule into a polymer matrix could enhance its thermal stability or introduce specific binding sites.

Potential for Interdisciplinary Research Methodologies

The full potential of this compound can be realized through interdisciplinary research that combines expertise from different fields.

Medicinal Chemistry and Chemical Biology: The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, and it is present in several marketed drugs. beilstein-journals.org An interdisciplinary approach involving synthetic chemists, biochemists, and pharmacologists could lead to the design and synthesis of new drug candidates based on this scaffold. For instance, it could be explored as an inhibitor for specific enzymes or as a ligand for nuclear receptors.

Materials Science and Engineering: Collaboration between chemists and materials scientists could lead to the development of novel materials with tailored properties. For example, the design and synthesis of MOFs based on this molecule could be guided by computational modeling to predict their structure and properties, followed by experimental validation and characterization.

Computational Chemistry and Experimental Chemistry: A synergistic approach combining computational predictions with experimental work can significantly accelerate the research process. ajchem-a.comresearchgate.net Theoretical calculations can guide the design of new synthetic targets and predict their properties, while experimental results can validate and refine the computational models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.